molecular formula C17H12Cl2N2OS B2705013 2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 1164519-46-3

2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No.: B2705013
CAS No.: 1164519-46-3
M. Wt: 363.26
InChI Key: INUNZWBSEFCHQL-RMKNXTFCSA-N
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Description

2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a potent and selective inhibitor of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase that plays a critical role in cell cycle progression, genome stability, and metabolic pathways. By selectively targeting the SIRT2 catalytic domain, this compound promotes hyperacetylation of tubulin, a key substrate, leading to disrupted microtubule dynamics and G2/M cell cycle arrest. Its research value is prominently featured in oncology, where it is used to investigate its cytotoxic effects and ability to induce apoptosis in various cancer cell lines, including breast cancer and leukemia models. Furthermore, due to the implicated role of SIRT2 in α-synuclein aggregation and neurotoxicity, this inhibitor serves as a vital pharmacological tool for probing the pathogenesis of Parkinson's disease and other neurodegenerative disorders, offering insights into potential therapeutic strategies. The compound's high selectivity over the closely related SIRT1 and SIRT3 isoforms makes it an exceptionally valuable chemical probe for deciphering the complex biological functions of SIRT2 in health and disease.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-8-7-13(15(19)10-14)11-23-17-21-20-16(22-17)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNZWBSEFCHQL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS No. 1164519-46-3) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

  • Molecular Formula : C17H12Cl2N2OS
  • Molar Mass : 363.26 g/mol
  • Boiling Point : Approximately 520.8 °C (predicted)
  • Density : 1.41 g/cm³ (predicted) .

Biological Activity Overview

  • Antimicrobial Activity
    • The oxadiazole ring structure is known for its broad spectrum of antimicrobial activities. Compounds containing this moiety have demonstrated efficacy against various bacterial and fungal strains.
    • A study highlighted that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 64 µg/mL .
  • Anticancer Activity
    • Recent research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound showed cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range .
    • Table 1 summarizes the anticancer activities of related oxadiazole compounds:
Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Induction of apoptosis via p53 activation
Compound BMDA-MB-2312.41Caspase activation leading to cell death
Compound CU9371.50Cell cycle arrest and apoptosis
  • Anti-inflammatory Activity
    • Some oxadiazole derivatives have shown potential as anti-inflammatory agents. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages . This suggests a possible therapeutic application in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that those with halogen substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts. Specifically, the compound demonstrated significant cytotoxicity against various leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Effects

In another investigation focused on antimicrobial activity, derivatives were tested against a panel of pathogens including Candida albicans and Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole core significantly improved antibacterial potency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties. A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activities. The findings revealed that certain derivatives showed comparable effectiveness to established antibiotics, highlighting their potential as alternative antimicrobial agents .

CompoundAntibacterial ActivityComparison to Antibiotics
3cModerateComparable
3dHighSuperior
3iModerateComparable

Antioxidant Properties

The antioxidant potential of oxadiazoles is another area of interest. Studies have shown that compounds like 2,5-disubstituted oxadiazoles possess antioxidant capabilities, which can protect against oxidative stress-related diseases . The structure-activity relationship indicates that modifications at specific positions enhance antioxidant activity.

Anticancer Activity

The anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. For instance, a recent investigation demonstrated that synthesized oxadiazoles exhibited cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. Notably, certain compounds were found to induce apoptosis in cancer cells by damaging DNA .

CompoundCancer Cell Line TestedCytotoxic Effect
5bLN229 (Glioblastoma)Significant
3eMDA-MB-231 (Breast)Low Toxicity

Synthesis and Evaluation of Oxadiazole Derivatives

A systematic study focused on synthesizing novel oxadiazole derivatives for their biological evaluation. Compounds were designed with various substituents at the second and fifth positions of the oxadiazole ring, leading to enhanced biological profiles. The study utilized molecular docking simulations to predict interactions with biological targets .

In Vivo Studies

In vivo studies using genetically modified models have indicated that certain oxadiazole derivatives possess anti-diabetic properties alongside their anticancer activities. For example, specific compounds significantly reduced glucose levels in diabetic models, suggesting multifaceted therapeutic potential .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring critically influence bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
Compound C2 Substituent C5 Substituent Key Activity/Property Reference
Target Compound 2,4-Dichlorobenzylsulfanyl (E)-2-Phenylethenyl Hypothesized anticancer/antimicrobial -
5b () 2,4-Dichlorobenzylthio Benzimidazol-1-ylethyl Antibacterial (S. aureus)
XV () 4-Nitrophenyl 4-Nitrophenyl CNS depressant (high activity)
5g () 4-Bromobenzylthio 1-Methyl-3-trifluoromethylpyrazol-4-yl Fungicidal (SDH inhibition)
5I-1 () Phenoxymethyl Methylsulfonyl Antibacterial (X. oryzae, 0.45 µg/mL)
Key Observations:

Analog XV (C2/C5: 4-nitrophenyl) showed potent CNS activity due to strong EWGs .

C5 Substituent Flexibility: The rigid (E)-styryl group in the target may enable π-π stacking in enzyme active sites, similar to 5I-1’s phenoxymethyl group, which improves structural flexibility and bacterial target engagement .

Antimicrobial Activity:

  • Compounds with benzylthio (e.g., 5b) or bromobenzylthio (5g) groups exhibit antibacterial/fungicidal effects, suggesting the target’s dichlorobenzyl group may confer similar activity .

Anticancer Potential:
  • 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles (e.g., compounds 106 and 107 in ) showed 95–99% growth inhibition against cancer cell lines at 10⁻⁵ M . The target’s styryl group may enhance apoptosis induction via planar interactions with DNA or kinases.
Antitubercular Activity:
  • 5-((3-Cyano-5-nitrobenzyl)sulfanyl)-1,3,4-oxadiazole () demonstrated MIC = 4 µM against Mycobacterium tuberculosis. The target’s dichlorobenzyl group could similarly improve potency through hydrophobic interactions .

Molecular Docking and Mechanistic Insights

  • SDH Inhibition ():
    Compound 5g (4-bromobenzylthio) binds to succinate dehydrogenase (SDH) similarly to the fungicide penthiopyrad. The target’s dichlorobenzyl group may mimic this interaction, while the styryl group could enhance membrane permeability .

  • Antibacterial QSAR (): Substituents like phenoxymethyl improve activity by enabling hydrogen bonding via ether oxygen. The target’s styryl group may offer analogous interactions .

Q & A

Q. What are the standard synthetic routes for synthesizing this oxadiazole derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example, derivatives with substituted benzylthio groups (e.g., 2,4-dichloro) are prepared by refluxing intermediates in ethanol with stoichiometric reagents like KOH. Optimization includes controlling reaction time (e.g., overnight reflux) and purification via recrystallization in ethanol, achieving yields up to 92.9% . Key steps:

  • Precursor preparation : Hydrazides derived from substituted benzyl halides.
  • Cyclization : Use of CS₂ and KOH at reflux.
  • Purification : Ice quenching followed by recrystallization (EtOH).

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers distinguish this compound?

Methodological Answer: 1H NMR : Look for characteristic singlets for methyl groups (δ ~4.05 ppm) and sulfanyl-linked CH₂ protons (δ ~4.44–4.57 ppm). Aromatic protons appear as multiplets (δ ~7.2–7.6 ppm) . 13C NMR : Key signals include oxadiazole carbons (δ ~158–164 ppm) and trifluoromethyl carbons (δ ~118–119 ppm, q, J ≈ 269 Hz) in analogs . HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉Cl₂F₃N₄OS: calculated 408.9899, observed 408.9901) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial efficacy) across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., enzyme vs. whole-cell assays). To address this:

  • Comparative assays : Test the compound against α-glucosidase (IC₅₀ protocols ) and bacterial strains (e.g., S. aureus via MIC assays ).
  • Target specificity : Perform molecular docking to assess binding affinity variations (e.g., α-glucosidase active site vs. bacterial enzyme pockets) .
  • Solubility adjustments : Use DMSO/water mixtures to ensure consistent bioavailability .

Q. What computational strategies model interactions with biological targets like α-glucosidase or bacterial enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to α-glucosidase (PDB ID 2ZE0) or S. aureus enzymes. Focus on hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • MD simulations : Run 200-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes. Monitor RMSD (<2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronic effects (e.g., Cl, CF₃) with bioactivity using descriptors like logP and Hammett constants .

Q. In SAR studies, how do substitutions on benzyl and styrenyl groups influence bioactivity?

Methodological Answer:

  • Benzyl substitutions : Electron-withdrawing groups (e.g., 2,4-dichloro) enhance antimicrobial activity by increasing membrane permeability (e.g., MIC = 4 μM for nitro-substituted analogs ).
  • Styrenyl modifications : The E-configuration of the phenylethenyl group is critical for π-π stacking with enzyme active sites. Replacements with bulkier groups (e.g., pyridinyl) reduce activity due to steric hindrance .
  • Data-driven approach : Compare IC₅₀/MIC values across analogs (e.g., 3.23 μM for α-glucosidase inhibition in dichlorophenyl derivatives ).

Q. How can discrepancies in melting points or spectral data among analogs be addressed?

Methodological Answer:

  • Purity verification : Use HPLC (C18 column, MeOH/H₂O gradient) to confirm >95% purity. Impurities from incomplete cyclization (e.g., hydrazide precursors) alter melting points .
  • Crystallography : Resolve structures via X-ray diffraction (e.g., L-shaped conformations in oxadiazole derivatives ).
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm NMR assignments in complex spectra .

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